2-methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-7-8-16(12-17(13)22-9-5-6-20(22)23)21-27(24,25)19-11-15(3)14(2)10-18(19)26-4/h7-8,10-12,21H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNBNASGUUXUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of sulfonamide derivatives, several of which are listed in the provided evidence (e.g., 871486-55-4, 313533-45-8). Below is a comparative analysis of key structural and functional attributes:
Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Key Observations:
Sulfonamide vs. Benzamide Backbone : The target compound and 871486-55-4 retain the sulfonamide core, whereas 313533-45-8 features a benzamide scaffold. Sulfonamides generally exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, enhancing interactions with polar enzyme active sites .
The 4,5-dimethyl substituents on the benzene ring may increase lipophilicity (higher logP) relative to the methoxy groups in 871486-55-4, affecting membrane permeability .
Biological Implications: The morpholine moiety in 871486-55-4 is a common pharmacophore in kinase inhibitors, suggesting divergent target selectivity compared to the target compound’s pyrrolidone group, which is prevalent in protease inhibitors .
Physicochemical Property Analysis
While explicit experimental data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be drawn from structural features:
Table 2: Inferred Physicochemical Properties
*Estimated based on substituent contributions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
